molecular formula C7H14O2 B8313146 (R)-1-(tetrahydrofuran-2-yl)propan-1-ol

(R)-1-(tetrahydrofuran-2-yl)propan-1-ol

Cat. No.: B8313146
M. Wt: 130.18 g/mol
InChI Key: YURZFYINXLRBDR-ULUSZKPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(Tetrahydrofuran-2-yl)propan-1-ol is a chiral secondary alcohol featuring a tetrahydrofuran (THF) ring substituted at the 2-position with a propanol chain. Its (R)-configuration imparts enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates . The THF ring contributes to its polarity and solubility in organic solvents, while the hydroxyl group enables hydrogen bonding and derivatization. Syntheses often involve regiocontrolled assembly of THF derivatives, such as iodohydrin intermediates followed by nucleophilic substitution or oxidation . Applications span fragrances, polymers, and bioactive molecules due to its structural versatility.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(1R)-1-(oxolan-2-yl)propan-1-ol

InChI

InChI=1S/C7H14O2/c1-2-6(8)7-4-3-5-9-7/h6-8H,2-5H2,1H3/t6-,7?/m1/s1

InChI Key

YURZFYINXLRBDR-ULUSZKPHSA-N

Isomeric SMILES

CC[C@H](C1CCCO1)O

Canonical SMILES

CCC(C1CCCO1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound is compared below with analogs differing in substituents, functional groups, or stereochemistry. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Analogous Tetrahydrofuran Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications Reference
(R)-1-(Tetrahydrofuran-2-yl)propan-1-ol C₇H₁₄O₂ 130.18 Secondary alcohol, THF ring Chiral synthon, pharmaceutical intermediate
(R)-1-((2R,5R)-5-((R)-1-Hydroxypent-4-enyl)-THF-2-yl)-tridecan-1-ol C₂₅H₄₆O₃ 394.63 Long alkyl chain, allylic alcohol Lipophilic intermediates for surfactants or lipid analogs
Tetrahydrofurfuryl acrylate C₈H₁₂O₃ 156.18 Acrylate ester, THF ring Polymer precursor, shares metabolite (THF alcohol)
(S)-1-(Tetrahydrofuran-2-yl)-5-fluorouracil C₉H₁₁FN₂O₃ 214.20 Fluorouracil moiety, THF ring Antitumor prodrug (5-fluorouracil delivery)

Key Findings :

  • Chain Length and Lipophilicity: The tridecan-1-ol derivative (C₂₅H₄₆O₃) exhibits enhanced lipophilicity, favoring membrane permeability in lipid-based systems, whereas the parent propanol derivative is more soluble in polar solvents .
  • Functional Group Impact : Tetrahydrofurfuryl acrylate’s ester group increases reactivity in polymerization but reduces hydrogen-bonding capacity compared to the hydroxyl group in (R)-1-(THF-2-yl)propan-1-ol .
Stereochemical and Substitutional Variants
Compound Name Stereochemistry/Substituents Reactivity/Applications Reference
(R)-1-((2R,5R)-5-((R)-Oxiran-2-yl)-THF-2-yl)-tridecan-1-ol Epoxide substituent Epoxide ring-opening for crosslinking
(R)-1-((2R,5R)-5-((R)-1-Hydroxy-2-methoxyethyl)-THF-2-yl)-tridecan-1-ol Methoxyethyl group Enhanced solubility in polar aprotic solvents
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene ring, amine Altered electronic properties (π-system) for optoelectronic materials

Key Findings :

  • Epoxide vs. Hydroxyl : The epoxide derivative () undergoes ring-opening reactions for polymer crosslinking, whereas the hydroxyl group in the parent compound is more suited for esterification or etherification .
  • Heterocycle Substitution : Replacing THF with thiophene () introduces conjugation, shifting applications toward optoelectronics rather than chiral synthesis .
Salt and Derivative Forms
Compound Name Salt/Form Key Properties Reference
(R)-1-(THF-2-yl)propan-1-ol Free alcohol High enantiopurity, liquid at room temperature
(R)-1-(THF-2-yl)ethanamine hydrochloride Hydrochloride salt Crystalline solid, enhanced aqueous solubility

Key Findings :

  • Salt Formation : The hydrochloride salt () improves crystallinity and stability, advantageous for pharmaceutical formulations, whereas the free alcohol is more volatile .

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